3-Cyano-1,2,4-Triazole
Overview
Description
3-Cyano-1,2,4-Triazole is a unique heterocyclic compound with the molecular formula C3H2N4 . It is a cyano substituted triazole that has been used in studies of the electrophilicity and reactivity of diverse nitrile-containing compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, including 3-Cyano-1,2,4-Triazole, has been a topic of interest in pharmaceutical chemistry . Various methods have been developed, focusing on cyclization, condensation reactions, and functional group transformations .Molecular Structure Analysis
The molecular structure of 3-Cyano-1,2,4-Triazole consists of two carbon atoms and three nitrogen atoms. The InChI code for this compound isInChI=1S/C3H2N4/c4-1-3-5-2-6-7-3/h2H, (H,5,6,7)
. The compound has a molecular weight of 94.08 g/mol . Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazoles, including 3-Cyano-1,2,4-Triazole, are diverse and complex. These reactions are crucial for tailoring derivative properties and functionalities .Physical And Chemical Properties Analysis
3-Cyano-1,2,4-Triazole has a molecular weight of 94.08 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 0 . It has a topological polar surface area of 65.4 Ų and a complexity of 101 .Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of 5-Cyano-1,2,4-Triazoles : A method for synthesizing a range of 1-aryl 5-cyano-1,2,4-triazoles using 2-diazoacetonitriles, nitriles, and aryldiazonium salts has been developed. This process is significant for producing bioactive compounds and novel bidentate ligands for asymmetric catalysis (Zhou, Feng, Cheung, & Ma, 2021).
Green Chemistry Approaches : Research has focused on synthesizing 1,2,4-triazole systems using green chemistry conditions, such as ultrasound chemistry and mechanochemistry, emphasizing their biological and pharmacophoric properties (Gonnet, Baron, & Baltas, 2021).
Synthesis of High Explosives : The synthesis of triazolotriazine carbonitrile, formed from 3-amino-5-cyano-1,2,4-triazole, has been explored. The resulting compounds have potential as insensitive high explosives, offering alternatives to traditional materials (Snyder et al., 2017).
Biomedical and Pharmaceutical Research
Anticancer Potential : Certain derivatives of 1,2,4-triazole have shown promise as potent anticancer cyclin-dependent kinase inhibitors, with studies demonstrating in vivo efficacy in human melanoma models (Lin et al., 2005).
Bioisostere in Medicinal Chemistry : The 1,2,3-triazole ring, structurally similar to 1,2,4-triazole, has been identified as a bioisostere in drug analogs due to its antimicrobial, antiviral, and antitumor effects. This highlights the potential of triazoles in drug design (Bonandi et al., 2017).
Material Science and Industrial Applications
Luminescent Properties : Research on compounds based on 4-amino-4H-1,2,4-triazole has revealed their influence on luminescent properties, indicating potential applications in material science and photonics (Xi et al., 2021).
Synthesis of Industrially Relevant Compounds : Studies have demonstrated the use of 1,2,4-triazole derivatives in industries, such as in the synthesis of corrosion inhibitors, lubricants, dyes, and photostabilizers, showcasing their broad industrial applicability (Ramachary, Ramakumar, & Narayana, 2008).
Safety And Hazards
Future Directions
The future research directions for 3-Cyano-1,2,4-Triazole and other triazoles include the development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds . These compounds have potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
properties
IUPAC Name |
1H-1,2,4-triazole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N4/c4-1-3-5-2-6-7-3/h2H,(H,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQHFZFTGHNVDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427509 | |
Record name | 3-Cyano-1,2,4-Triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-1,2,4-Triazole | |
CAS RN |
3641-10-9 | |
Record name | 1H-1,2,4-Triazole-5-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3641-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Cyano-1,2,4-Triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-1,2,4-Triazole-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.650 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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